molecular formula C46H56N4O9 B13807468 methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate

methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate

Cat. No.: B13807468
M. Wt: 809.0 g/mol
InChI Key: NWWWPBYIUBUKEG-CBUIQVNVSA-N
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Description

The compound “methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate” is a complex organic molecule with multiple functional groups and stereocenters. Compounds like this often have significant biological activity and can be used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic methods may include:

    Stepwise construction: of the core structure using cyclization reactions.

    Functional group transformations: such as oxidation, reduction, and esterification.

    Stereoselective synthesis: to ensure the correct configuration at each stereocenter.

Industrial Production Methods

Industrial production of complex organic molecules often involves:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to improve reaction efficiency.

    Purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

The compound may have various applications in scientific research, including:

    Chemistry: Study of reaction mechanisms and synthesis of related compounds.

    Biology: Investigation of its biological activity and potential as a drug candidate.

    Medicine: Exploration of its therapeutic potential for treating diseases.

    Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: of enzymes, inhibiting their activity.

    Interaction with receptors: , modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate
  • Other complex organic molecules with similar functional groups and stereochemistry.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which may confer unique biological activity and chemical reactivity.

Properties

Molecular Formula

C46H56N4O9

Molecular Weight

809.0 g/mol

IUPAC Name

methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-49-20-17-44(36(42)49)30-21-31(34(55-5)22-33(30)48(4)37(44)46(54,41(53)57-7)38(42)58-26(3)51)45(40(52)56-6)24-27-23-43(9-2)39(59-43)50(25-27)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36+,37-,38-,39+,42-,43+,44-,45+,46+/m1/s1

InChI Key

NWWWPBYIUBUKEG-CBUIQVNVSA-N

Isomeric SMILES

CC[C@]12C[C@@H]3C[C@@](C4=C(CCN(C3)[C@H]1O2)C5=CC=CC=C5N4)(C6=C(C=C7C(=C6)[C@]89CCN1[C@H]8[C@@](C=CC1)([C@H]([C@@]([C@@H]9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Canonical SMILES

CCC12CC3CC(C4=C(CCN(C3)C1O2)C5=CC=CC=C5N4)(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Origin of Product

United States

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